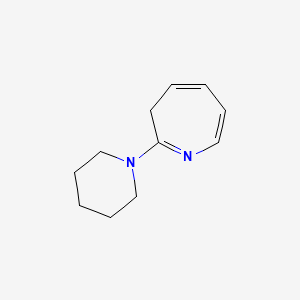
2-(Piperidin-1-yl)-3H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-yl)-3H-azepine is a heterocyclic compound that features both a piperidine and an azepine ring Piperidine is a six-membered ring containing one nitrogen atom, while azepine is a seven-membered ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)-3H-azepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine with a suitable azepine precursor under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the specific pathway chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize the production scale.
化学反応の分析
Types of Reactions: 2-(Piperidin-1-yl)-3H-azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to a more saturated form.
Substitution: The nitrogen atoms in both rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives of the azepine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Piperidin-1-yl)-3H-azepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Piperidin-1-yl)-3H-azepine involves its interaction with specific molecular targets. The nitrogen atoms in the rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Piperidine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.
Azepine: A seven-membered ring with one nitrogen atom, known for its unique chemical properties.
Piperazine: A six-membered ring with two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness: 2-(Piperidin-1-yl)-3H-azepine is unique due to its combination of piperidine and azepine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
48134-48-1 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
2-piperidin-1-yl-3H-azepine |
InChI |
InChI=1S/C11H16N2/c1-3-7-11(12-8-4-1)13-9-5-2-6-10-13/h1,3-4,8H,2,5-7,9-10H2 |
InChIキー |
SDGTXIFSPDMFTQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC=CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


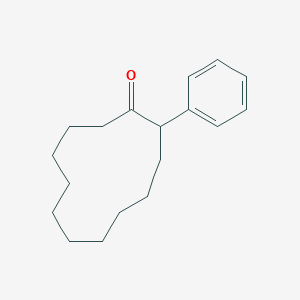
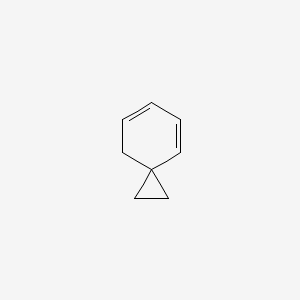
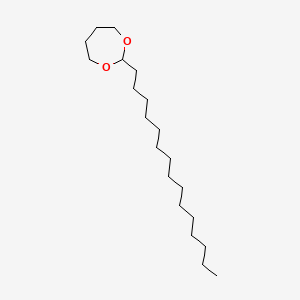
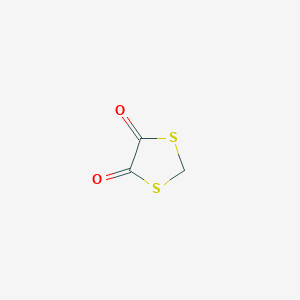
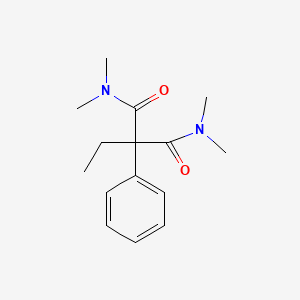
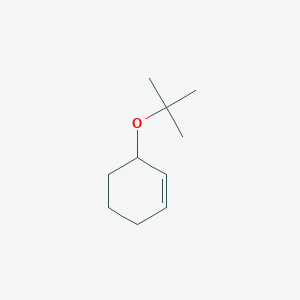
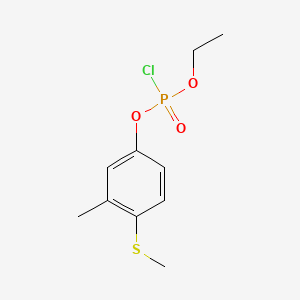
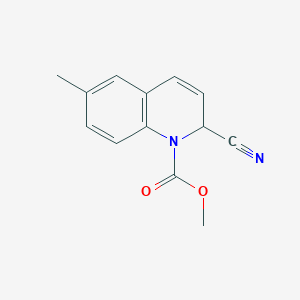


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
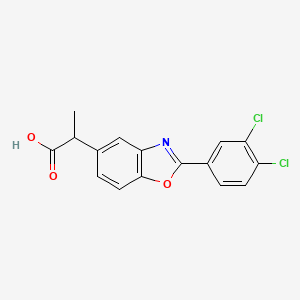

![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
